3-Isopropoxyphenylisocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-isocyanato-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(2)13-10-5-3-4-9(6-10)11-7-12/h3-6,8H,1-2H3 |
InChI Key |
LKOBWWIMKSQWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3 Isopropoxyphenylisocyanate
Preparation from Corresponding Aniline (B41778) Derivatives
The most direct and industrially prevalent methods for synthesizing aryl isocyanates like 3-isopropoxyphenylisocyanate begin with the corresponding aniline derivative, in this case, 3-isopropoxyaniline (B150228). These methods involve the introduction of a carbonyl group to the nitrogen atom of the amine.
The traditional and most established method for the production of isocyanates is through the reaction of a primary amine with phosgene (B1210022) (COCl₂). In this process, 3-isopropoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of phosgene. The reaction typically proceeds in an inert solvent. The initial reaction forms an N-(3-isopropoxyphenyl)carbamoyl chloride intermediate, which subsequently eliminates a molecule of hydrogen chloride (HCl) upon heating to yield the final this compound product. The generated HCl is usually neutralized by a tertiary amine base or removed from the reaction mixture. While this method is highly effective, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized handling equipment. nih.govacs.org
To mitigate the significant hazards associated with gaseous phosgene, a safer alternative, bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) or BTC, is often employed. vinyl.hunih.gov Triphosgene is a stable, white crystalline solid that serves as a convenient substitute for phosgene. nih.govchemicalbook.com In the presence of a catalyst, such as activated carbon, or upon heating, triphosgene decomposes in situ to generate three equivalents of phosgene. chemicalbook.comresearchgate.net This controlled release allows for the phosgenation reaction to be conducted with greater safety and ease of handling. vinyl.hu The reaction of 3-isopropoxyaniline with triphosgene, typically in the presence of a base like triethylamine (B128534) to scavenge the HCl produced, provides an efficient route to this compound under milder conditions and with improved yields in many cases. chemicalbook.com
The availability of the key starting material, 3-isopropoxyaniline, is crucial. Its synthesis is primarily achieved through two well-documented pathways:
Alkylation of 3-Aminophenol (B1664112) : This widely used method involves the direct alkylation of 3-aminophenol using an isopropylating agent such as isopropyl bromide or 2-chloropropane. The reaction is typically carried out in a suitable solvent like dioxane or toluene, often in the presence of a base (e.g., sodium hydroxide, triethylamine) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. chembk.com Phase-transfer catalysts may be used to enhance the reaction rate. This route is advantageous due to the direct formation of the desired product, though it can be limited by competing N-alkylation side reactions.
Nitration of Isopropoxybenzene and Subsequent Reduction : An alternative route begins with isopropoxybenzene, which undergoes electrophilic nitration using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of ortho, meta, and para isomers of isopropoxynitrobenzene. The isopropoxy group is an ortho-, para-director, meaning the desired 3-isopropoxynitrobenzene (B1626650) is a minor product. Consequently, a challenging separation step, such as fractional crystallization or chromatography, is required to isolate the meta isomer. The purified 3-isopropoxynitrobenzene is then subjected to a reduction reaction, commonly using methods like catalytic hydrogenation (e.g., with H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl), to convert the nitro group into the primary amine, yielding 3-isopropoxyaniline.
Functional Group Interconversion Strategies to Isocyanates
Curtius Rearrangement : This versatile reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate with the concurrent loss of nitrogen gas. nih.govwikipedia.orgorganic-chemistry.org The requisite precursor, 3-isopropoxybenzoyl azide, would be prepared from 3-isopropoxybenzoic acid. The isocyanate is formed in a concerted mechanism with complete retention of the migrating group's configuration. wikipedia.org The Curtius rearrangement is known for its tolerance of a wide variety of functional groups and often proceeds under mild conditions. nih.govrsc.org
Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgjove.com To synthesize this compound via this route, one would start with 3-isopropoxybenzamide. The amide is treated with bromine or another halogenating agent in the presence of a strong base, like sodium hydroxide, which triggers a rearrangement to form the isocyanate. wikipedia.orgtcichemicals.com
Lossen Rearrangement : This reaction transforms a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.com The process begins with the O-acylation or O-sulfonylation of a hydroxamic acid, which, upon treatment with a base, rearranges to the isocyanate and a carboxylate leaving group. wikipedia.orgnumberanalytics.com Starting from 3-isopropoxy-substituted benzohydroxamic acid, this method offers another phosgene-free alternative for the synthesis of this compound. numberanalytics.comunacademy.com
Considerations in Reaction Design and Yield Optimization
Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and purity while minimizing side reactions.
For Phosgenation/Triphosgene Routes : Key factors include precise stoichiometric control of the phosgene source to prevent the formation of undesired urea (B33335) byproducts from the reaction of the isocyanate with unreacted amine. Temperature control is critical; low temperatures are often used initially to control the exothermic reaction, followed by heating to drive the elimination of HCl. The choice of solvent and the efficiency of the base used to scavenge HCl can significantly impact reaction outcomes.
For Rearrangement Reactions : Optimization often focuses on the conditions for the rearrangement step. For the Curtius rearrangement, the temperature and solvent must be chosen carefully to control the rate of decomposition of the acyl azide and prevent premature or explosive reactions. In all rearrangement-based syntheses, the resulting isocyanate is highly reactive. rsc.org It can react with nucleophiles present in the mixture or undergo dimerization or trimerization. Therefore, reactions are often designed to trap the isocyanate intermediate in situ by adding a nucleophile (like an alcohol or amine) if a derivative like a carbamate (B1207046) or urea is the desired final product.
Catalysis and Reaction Conditions : In non-phosgene routes, the choice of catalyst can be crucial for enhancing yield. nih.govacs.org Optimizing reaction parameters such as temperature, pressure, reaction time, and solvent is essential to achieve high conversion of raw materials and selectivity for the desired isocyanate product. nih.govacs.org
Chemical Reactivity and Mechanistic Studies of 3 Isopropoxyphenylisocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
The isocyanate group is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. Nucleophilic addition is a fundamental reaction of isocyanates, where a nucleophile attacks the carbonyl carbon, leading to the formation of a new single bond and the breaking of the pi bond between the carbon and nitrogen atoms.
The reaction of 3-isopropoxyphenylisocyanate with primary or secondary amines is a facile and highly efficient method for the synthesis of unsymmetrical ureas. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine to the isocyanate nitrogen, yielding the corresponding N,N'-disubstituted urea (B33335).
Similarly, amides can react with this compound, although they are generally less nucleophilic than amines. The reaction typically requires more forcing conditions, such as elevated temperatures or the presence of a catalyst, and results in the formation of N-acylureas. The general reaction schemes are presented below:
General Reaction with Amines: R-NH₂ + O=C=N-Ar → R-NH-C(=O)-NH-Ar Where Ar = 3-isopropoxyphenyl
General Reaction with Amides: R-C(=O)-NH₂ + O=C=N-Ar → R-C(=O)-NH-C(=O)-NH-Ar Where Ar = 3-isopropoxyphenyl
Detailed studies on the reaction of various amines and amides with phenyl isocyanates, which are structurally similar to this compound, have shown that the reaction rates are influenced by the nucleophilicity of the amine and steric hindrance around the reacting centers. Electron-donating groups on the amine generally increase the reaction rate, while bulky substituents on either the amine or the isocyanate can slow it down.
The synthesis of heteroaroylphenylureas, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities, can be achieved through the reaction of this compound with heterocyclic amides. These reactions are a subset of the reactions with amides described in the previous section.
While specific studies detailing the synthesis of heteroaroylphenylureas using this compound are not widely documented in publicly available literature, the general synthetic route would involve the nucleophilic attack of the amide nitrogen of a heterocyclic carboxamide onto the isocyanate carbon of this compound.
Hypothetical Reaction Scheme: Heterocycle-C(=O)-NH₂ + O=C=N-C₆H₄-O-iPr → Heterocycle-C(=O)-NH-C(=O)-NH-C₆H₄-O-iPr
The reaction conditions would likely be optimized based on the specific heterocyclic amide used, potentially requiring heat or a suitable catalyst to overcome the lower nucleophilicity of the amide compared to an amine. The resulting N-(heteroaroyl)-N'-(3-isopropoxyphenyl)urea derivatives would then be isolated and purified using standard techniques such as crystallization or chromatography. The table below illustrates potential reactants and products in this synthesis.
| Heterocyclic Amide Reactant | Product: N-(Heteroaroyl)-N'-(3-isopropoxyphenyl)urea |
| Nicotinamide | N-(Nicotinoyl)-N'-(3-isopropoxyphenyl)urea |
| Isonicotinamide | N-(Isonicotinoyl)-N'-(3-isopropoxyphenyl)urea |
| Pyrazinamide | N-(Pyrazinoyl)-N'-(3-isopropoxyphenyl)urea |
| Furosemide (amide portion) | N-(2-amino-4-chloro-5-sulfamoylbenzoyl)-N'-(3-isopropoxyphenyl)urea |
The formation of ureas from the reaction of isocyanates with amines is generally accepted to proceed through a concerted or a stepwise nucleophilic addition mechanism.
In the concerted mechanism , the nucleophilic attack of the amine nitrogen on the isocyanate carbon and the proton transfer from the amine to the isocyanate nitrogen occur simultaneously in a single transition state.
In the stepwise mechanism , the reaction proceeds through a zwitterionic intermediate. The amine first adds to the isocyanate to form this intermediate, which then undergoes a rapid intramolecular proton transfer to yield the final urea product. The prevailing mechanism can be influenced by the solvent polarity and the nature of the reactants.
Computational studies on similar systems suggest that the reaction pathway is often dependent on the presence of catalysts or additional solvent molecules that can facilitate the proton transfer step.
Formation of Urea and Thiourea Derivatives
Cycloaddition Reactions
The N=C and C=O double bonds of the isocyanate group can participate in cycloaddition reactions with various unsaturated compounds. These reactions are valuable for the synthesis of heterocyclic systems.
This compound can undergo a [4+2] cycloaddition reaction (Diels-Alder type reaction) with ketenes or diketene (B1670635) to form N-phenyl-substituted 1,3-oxazine-2,4-diones. In this reaction, the isocyanate acts as the dienophile.
The reaction with diketene, which serves as a synthetic equivalent of acetylketene, is a common method for the preparation of 6-methyl-1,3-oxazin-4-one derivatives. The reaction is typically carried out by heating the reactants, sometimes in the presence of a catalyst.
General Reaction with Diketene: this compound + Diketene → 2-(3-Isopropoxyphenyl)-6-methyl-2H-1,3-oxazin-4(3H)-one
The mechanism involves the initial reaction of the isocyanate with the enol form of diketene. While specific mechanistic studies for the reaction with this compound are not extensively reported, related reactions suggest a concerted pericyclic pathway or a stepwise pathway involving a zwitterionic intermediate. The regioselectivity of the reaction is generally high, leading to the formation of the 2-substituted-6-methyl-1,3-oxazin-4-one isomer.
The table below summarizes the key reactants and the expected product of this cycloaddition reaction.
| Reactant 1 | Reactant 2 | Product |
| This compound | Diketene | 2-(3-Isopropoxyphenyl)-6-methyl-2H-1,3-oxazin-4(3H)-one |
Note: The specific reaction conditions and yields for this reaction involving this compound would require experimental determination.
Polymerization and Oligomerization Studies
The isocyanate group is highly reactive and can undergo self-addition reactions to form dimers, trimers, and higher polymers. The study of these polymerization pathways is crucial for understanding the applications of isocyanates in materials science.
The conversion of isocyanates to carbodiimides is a key transformation that involves the coupling of two isocyanate molecules with the elimination of one molecule of carbon dioxide (CO2). jchemrev.com This reaction is typically facilitated by specific catalysts, most notably phosphine (B1218219) oxides. mdpi.comnih.gov For this compound, the reaction proceeds as follows: two molecules of the isocyanate react in the presence of a catalyst, such as 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO), to form bis(3-isopropoxyphenyl)carbodiimide and CO2. mdpi.comnih.gov
The mechanism involves the nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate group, forming a reactive intermediate. mdpi.com This intermediate then reacts with a second isocyanate molecule, leading to a four-membered ring adduct which subsequently decomposes to release the carbodiimide (B86325) product, carbon dioxide, and regenerate the catalyst. mdpi.com Carbodiimides are valuable as hydrolysis stabilizers in polymers like polyesters and polyurethanes because their R–N=C=N–R′ functional group reacts irreversibly with carboxylic acids formed during degradation. jchemrev.com
The study of polymerization kinetics for isocyanates like this compound is essential for controlling the structure and properties of the resulting polymer. The reaction rates are influenced by several factors, including the structure of the isocyanate, temperature, solvent, and the presence and concentration of catalysts. scilit.comacs.org
Kinetic analyses are often performed using techniques such as non-isothermal differential scanning calorimetry (DSC), which monitors the heat released during the polymerization process. mdpi.com The data obtained can be used to determine key kinetic parameters like activation energy (Ea) and the reaction order. For many isocyanate polymerization reactions, the kinetics can be described by autocatalytic models, where a product of the reaction accelerates the polymerization process. mdpi.com The reaction of isocyanates can be complex, sometimes showing different reaction orders at different stages of conversion. mdpi.com For the catalytic formation of carbodiimides from aromatic isocyanates, studies have shown the initial stage of the reaction often follows second-order kinetics. nih.gov
| Kinetic Parameter | Typical Value Range for Aromatic Isocyanates | Method of Determination |
|---|---|---|
| Activation Energy (Ea) | 60 - 80 kJ mol⁻¹ | Arrhenius Plot (from DSC data) nih.gov |
| Reaction Order | Often second-order initially nih.gov | Model-fitting methods (e.g., Friedman, Kissinger) mdpi.com |
| Rate Constant (k) | Highly dependent on temperature and catalyst | DSC, Gas Volumetry nih.gov |
Catalysts play a critical role in directing the polymerization of this compound toward specific products. tandfonline.com The choice of catalyst can selectively promote the formation of carbodiimides, cyclic trimers (isocyanurates), or linear polymers. tandfonline.com
For Carbodiimide Formation: Phosphine oxides are highly effective and selective catalysts. mdpi.comnih.gov They facilitate the condensation of two isocyanate groups and the elimination of CO2. nih.gov
For Isocyanurate Formation (Trimerization): A different set of catalysts is employed to promote the cyclotrimerization of isocyanates into the highly stable six-membered isocyanurate ring. These catalysts include tertiary amines (like triethylamine), alkali metal salts of carboxylic acids (e.g., potassium acetate), and certain organometallic compounds. tandfonline.comsan-apro.co.jp
For Urethane (B1682113) Formation: In the presence of alcohols (polyols), organometallic catalysts, particularly organotin compounds like dibutyltin (B87310) dilaurate, strongly catalyze the formation of urethane linkages, which is the basis of polyurethane chemistry. poliuretanos.com.brwernerblank.com Tertiary amines also catalyze this reaction but are generally less potent than their organometallic counterparts. poliuretanos.com.br
The selectivity of the catalyst is crucial in industrial applications to ensure the desired polymer structure and properties are achieved. poliuretanos.com.br
| Catalyst Type | Primary Polymerization Product | General Mechanism |
|---|---|---|
| Phosphine Oxides (e.g., MPPO) | Carbodiimides nih.gov | Nucleophilic catalysis leading to CO2 elimination mdpi.com |
| Tertiary Amines, Metal Carboxylates | Isocyanurates (Trimers) tandfonline.com | Anionic polymerization mechanism |
| Organotin Compounds (e.g., DBTDL) | Polyurethanes (in presence of polyols) wernerblank.com | Coordination-insertion mechanism |
Advanced Spectroscopic and Chromatographic Techniques for Research on 3 Isopropoxyphenylisocyanate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For organic compounds like 3-isopropoxyphenylisocyanate, ¹H and ¹³C NMR are fundamental for structural determination, while two-dimensional techniques offer deeper insights into molecular connectivity.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In this compound, the spectrum would display distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group.
The aromatic region is expected to show complex multiplets due to the protons on the substituted benzene (B151609) ring. The isopropoxy group will be characterized by a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would correspond to the number of protons in each environment (e.g., a 1:6 ratio for the isopropoxy group protons).
As direct experimental data for this compound is not widely published, the spectrum of a related compound, Phenyl Isocyanate, is provided for reference to illustrate the signals for the phenyl group protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Phenyl Isocyanate
Predicted data is based on standard chemical shift increments.
| Compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic (H2, H4, H5, H6) | 6.7 - 7.3 | Multiplet (m) |
| Isopropoxy (-CH) | 4.5 - 4.7 | Septet (sept) | |
| Isopropoxy (-CH₃) | ~1.3 | Doublet (d) | |
| Phenyl Isocyanate (Reference) | Aromatic (H2, H3, H4, H5, H6) | 7.1 - 7.4 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as aromatic, aliphatic, and the unique isocyanate carbon. dtic.mil In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.
The isocyanate carbon (-N=C=O) is expected to appear significantly downfield, typically in the 120-130 ppm range. The aromatic carbons will resonate between approximately 110 and 160 ppm, with the carbon attached to the oxygen (C3) being the most downfield in this region due to the deshielding effect of the electronegative oxygen atom. The carbons of the isopropyl group will appear in the aliphatic region (upfield), with the methine carbon around 70 ppm and the methyl carbons around 22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Phenyl Isocyanate
Predicted data is based on standard chemical shift increments.
| Compound | Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| This compound | Isocyanate (-NCO) | 124 - 129 |
| Aromatic (C3, C-O) | 155 - 160 | |
| Aromatic (C1, C-NCO) | 132 - 135 | |
| Aromatic (C2, C4, C5, C6) | 110 - 130 | |
| Isopropoxy (-CH) | 69 - 72 | |
| Isopropoxy (-CH₃) | 21 - 23 | |
| Phenyl Isocyanate (Reference) chemicalbook.com | Isocyanate (-NCO) | ~125.1 |
| Aromatic (C1, C-NCO) | ~133.2 | |
| Aromatic (C2, C6) | ~124.9 | |
| Aromatic (C3, C5) | ~129.4 | |
| Aromatic (C4) | ~125.8 |
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear cross-peak between the methine proton (septet) and the methyl protons (doublet) of the isopropoxy group, confirming their connectivity. It would also reveal correlations between adjacent protons on the aromatic ring, aiding in their specific assignment.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the ¹H signals of the isopropoxy group to their corresponding ¹³C signals and each aromatic proton to its specific carbon atom on the ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the isopropoxy protons to the aromatic C3 carbon, and from the aromatic protons to the isocyanate carbon, thus confirming the complete assembly of the molecule.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₁NO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This precise mass measurement is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.
Table 3: Calculated Molecular Weight and Exact Mass for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight (Nominal) | 177 g/mol |
| Exact Mass (Monoisotopic) | 177.07898 u |
For analyzing this compound and its derivatives within complex mixtures, such as reaction products or environmental samples, mass spectrometry is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer for detection and identification. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺·) at m/z = 177. Key fragmentation pathways would likely involve:
Loss of the isopropoxy group or a propylene (B89431) molecule from the isopropoxy group.
Cleavage of the isocyanate group (-NCO).
Formation of characteristic phenyl-containing fragment ions.
Table 4: Predicted Key Mass Fragments for this compound and Experimental Data for Phenyl Isocyanate
Predicted fragments are based on common fragmentation pathways for related aromatic compounds.
| Compound | Predicted Fragment Ion | Predicted m/z | Description |
| This compound | [C₁₀H₁₁NO₂]⁺· | 177 | Molecular Ion |
| [C₇H₆NO]⁺ | 119 | Loss of C₃H₆ (propene) | |
| [C₇H₅O]⁺ | 105 | Loss of isocyanate and C₃H₆ | |
| [C₆H₅]⁺ | 77 | Phenyl cation | |
| Phenyl Isocyanate (Reference) nih.gov | [C₇H₅NO]⁺· | 119 | Molecular Ion |
| [C₆H₅]⁺ | 91 | Loss of CO | |
| [C₄H₃]⁺ | 64 | Loss of HCN from m/z 91 |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile, thermally labile, or higher molecular weight derivatives. researchgate.net Separation occurs in the liquid phase before the analyte is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. This technique is particularly valuable for analyzing reaction products of this compound, such as urethanes or ureas formed by reaction with alcohols or amines, which are often less volatile than the parent isocyanate. nih.gov
Interpretation of Fragmentation Patterns for Structural Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the structure of this compound. Upon ionization, the molecule fragments in a predictable manner, and the resulting fragmentation pattern serves as a molecular fingerprint. The interpretation of these patterns is crucial for unambiguous structural confirmation.
For this compound, the fragmentation is guided by the stability of the aromatic ring and the nature of its substituents. libretexts.org The molecular ion peak (M+), though sometimes weak in similar compounds, is an essential starting point. libretexts.orgmiamioh.edu Key fragmentation pathways include:
Loss of the Isopropyl Group: Cleavage of the bond between the isopropyl group and the ether oxygen is a common fragmentation pathway for aryl ethers. miamioh.edu This results in the loss of a C3H7 radical, leading to a significant fragment ion.
Cleavage of the Ether Bond: The C-O bond of the ether can break, leading to fragments corresponding to the isopropoxy radical and the phenylisocyanate radical cation, or vice-versa.
Loss of the Isocyanate Group: The isocyanate group (-N=C=O) can be lost as a neutral molecule or radical, which is a characteristic fragmentation for isocyanates. nih.govresearchgate.net
Aromatic Ring Fragmentation: The benzene ring itself is quite stable, so its fragmentation occurs only under high energy conditions and typically results in smaller, characteristic aromatic fragments. libretexts.org
Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of specific ions, providing greater confidence in structural assignments. nih.govresearchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound Molecular Weight of this compound: 177.20 g/mol
| Fragment Description | Structure of Lost Neutral/Radical | m/z of Observed Ion |
| Molecular Ion | - | 177 |
| Loss of Isopropyl Radical | •CH(CH₃)₂ | 134 |
| Loss of Propene (McLafferty Rearrangement) | CH₂=CHCH₃ | 135 |
| Loss of Isocyanate Radical | •NCO | 135 |
| Loss of Carbon Monoxide from Isocyanate | CO | 149 |
| Isopropoxy Cation | - | 59 |
| Phenylisocyanate Cation | - | 119 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for the rapid confirmation of a compound's chemical identity. ebrary.net The IR spectrum of this compound is dominated by the absorption of its isocyanate group. researchgate.netspectroscopyonline.com
Key characteristic absorption bands for this compound include:
Isocyanate (-N=C=O) Stretch: This is the most prominent and diagnostic peak in the spectrum. It appears as a very strong and sharp absorption band in the region of 2280-2240 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Its intensity and unique position make it an excellent group wavenumber for identifying isocyanates. spectroscopyonline.com
Aromatic C=C Stretch: The benzene ring exhibits several stretching vibrations in the 1600-1450 cm⁻¹ region. These bands confirm the presence of the aromatic core.
C-O-C (Ether) Stretch: The asymmetric stretching of the aryl-alkyl ether bond results in a strong absorption typically found in the 1260-1200 cm⁻¹ range. A symmetric stretch is also present between 1075-1020 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are observed above 3000 cm⁻¹. pressbooks.pub
Aliphatic C-H Stretch: The C-H bonds of the isopropoxy group show strong absorptions in the 2980-2850 cm⁻¹ range. pressbooks.pub
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Isocyanate | -N=C=O Asymmetric Stretch | 2280 - 2240 | Very Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Ether | C-O-C Asymmetric Stretch | 1260 - 1200 | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl C-H | C-H Stretch | 2980 - 2850 | Strong |
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. libretexts.org In this compound, the substituted benzene ring acts as the primary chromophore.
The aromatic ring gives rise to characteristic absorptions in the ultraviolet region, typically between 200 and 300 nm. The presence of substituents on the benzene ring—the isopropoxy group and the isocyanate group—act as auxochromes. These groups can shift the wavelength of maximum absorption (λmax) to longer wavelengths (a bathochromic shift) and increase the intensity of the absorption (a hyperchromic effect). The non-bonding electrons on the ether oxygen and the pi-system of the isocyanate group extend the conjugation of the aromatic system, lowering the energy gap for electronic transitions. libretexts.org
While specific λmax values for this compound are not widely published, analogous aromatic isocyanates are used in methods that rely on their UV absorbance for detection and quantification. nih.gov The technique is highly sensitive for quantitative analysis of aromatic compounds due to their typically high molar absorptivity.
Chromatographic Methods for Separation and Purification
Chromatography is fundamental to the analysis of this compound, enabling its separation from reactants, byproducts, and impurities in complex mixtures.
HPLC and UHPLC are the predominant chromatographic techniques for the analysis of isocyanates. epa.gov Due to the high reactivity of the isocyanate group, analysis often involves derivatization with an agent such as di-n-butylamine or 1-(2-methoxyphenyl)piperazine (B120316) to form a more stable urea (B33335) derivative before analysis. nih.govresearchgate.net This approach enhances stability and improves chromatographic behavior and detection. nih.gov
Reverse-phase (RP) chromatography is the most common separation mode. sielc.com
Stationary Phases: C18 or Phenyl columns are frequently used, providing effective separation based on hydrophobicity.
Mobile Phases: A gradient elution using a mixture of acetonitrile (B52724) and water is typical. nih.gov A modifier like formic acid is often added to the mobile phase to improve peak shape and provide protons for mass spectrometry detection. nih.govsielc.com
Detection: A Diode Array Detector (DAD) or a UV detector is commonly employed for quantification, leveraging the strong UV absorbance of the aromatic ring. nih.govepa.gov For definitive identification and structural confirmation, HPLC or UHPLC systems are often coupled with a mass spectrometer (LC-MS). nih.govresearchgate.net
UHPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially shorter analysis times, by using columns with smaller particle sizes. lcms.cz
Table 3: Typical HPLC/UHPLC Parameters for Isocyanate Derivative Analysis
| Parameter | Typical Condition |
| Column | C18 or Phenyl, <5 µm particles |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Detector | DAD/UV, Mass Spectrometer (MS) |
Direct analysis of highly reactive and polar compounds like isocyanates by Gas Chromatography (GC) can be challenging. Therefore, analysis typically proceeds via an indirect method. nih.gov A common approach involves derivatizing the isocyanate with an excess of a reagent, such as di-n-butylamine (DBA), to form a stable, less polar urea derivative. nih.gov
The resulting stable derivative can then be analyzed by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govresearchgate.net In some methods, the amount of unreacted derivatizing agent is quantified by GC, and the initial isocyanate concentration is calculated by back-titration. nih.gov This indirect approach provides good precision and requires a smaller sample size compared to traditional titrimetric methods. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This method provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.
If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography would yield precise data on:
Bond Lengths: The exact distances between bonded atoms.
Bond Angles: The angles formed between adjacent chemical bonds.
Torsional Angles: The dihedral angles that define the molecule's conformation.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
This level of structural detail is unparalleled by other analytical techniques and serves as the gold standard for structural elucidation. nih.gov It is particularly valuable for confirming stereochemistry and understanding the conformational preferences of the molecule in the solid state.
Computational and Theoretical Investigations of 3 Isopropoxyphenylisocyanate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-isopropoxyphenylisocyanate, these methods would provide insights into its stability, electronic distribution, and susceptibility to chemical reactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry and electronic properties. The isocyanate group (-N=C=O) is known to have a nearly linear arrangement, though minor bending can occur. The presence of the isopropoxy group at the meta position on the phenyl ring would influence the electron distribution within the aromatic system.
DFT calculations would reveal the distribution of electron density and the molecular electrostatic potential. The oxygen and nitrogen atoms of the isocyanate group are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the central carbon of the isocyanate group is highly electrophilic and prone to nucleophilic attack. The isopropoxy group, being an electron-donating group, would increase the electron density on the phenyl ring, particularly at the ortho and para positions relative to itself.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical yet plausible data based on typical values for similar molecules.
| Parameter | Predicted Value |
|---|---|
| N=C Bond Length (Å) | 1.22 |
| C=O Bond Length (Å) | 1.18 |
| C-N-C Bond Angle (°) | ~138-141 |
Molecular Orbital (MO) theory provides a deeper understanding of the chemical reactivity of a molecule by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the isopropoxy group, reflecting their electron-donating nature. The LUMO, conversely, would be concentrated on the N=C=O group, specifically the π* anti-bonding orbitals of the C=N and C=O bonds. This distribution indicates that the isocyanate group is the primary site for accepting electrons in a chemical reaction. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Orbital Energies for this compound This table presents hypothetical yet plausible data based on typical values for similar molecules.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including its conformational flexibility. For this compound, MD simulations would reveal the rotational freedom around the C-O bond of the isopropoxy group and the C-N bond connecting the phenyl ring to the isocyanate group.
These simulations would likely show that while the phenyl ring and the isocyanate group maintain a relatively rigid planar relationship, the isopropoxy group exhibits significant conformational flexibility. The molecule would explore various rotational conformers, and the simulations could identify the most stable, low-energy conformations. Understanding the preferred conformations is crucial as it can influence the molecule's packing in the solid state and its interaction with other molecules in solution.
Reaction Mechanism Prediction and Validation
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying transition states, and predicting product outcomes.
For reactions involving this compound, such as its reaction with an alcohol to form a urethane (B1682113), computational methods can be used to locate the transition state structure and calculate the activation energy barrier. The reaction is expected to proceed via a nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate. DFT calculations can map out the potential energy surface of the reaction, providing a detailed picture of the energy changes as the reactants are converted into products. The calculated energy barrier would provide a quantitative measure of the reaction rate.
In cases where multiple reaction pathways are possible, computational methods can predict the distribution of products by comparing the activation energies of the competing pathways. For instance, in reactions with molecules containing multiple nucleophilic sites, calculations can determine which site is more likely to react with the isocyanate group of this compound. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product. This predictive capability is highly valuable in understanding and controlling the selectivity of chemical reactions.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Structure-Activity Relationship (SAR) Modeling in Designed Derivatives
Structure-Activity Relationship (SAR) modeling is a critical computational tool in medicinal chemistry and materials science for predicting the biological activity or chemical properties of compounds based on their molecular structure. This approach is instrumental in designing novel molecules with enhanced efficacy or specific functionalities.
A thorough review of existing literature found no dedicated SAR studies for derivatives of this compound. Such studies would typically involve the generation of a dataset of this compound analogs with varying structural modifications and their corresponding measured activities. Computational models would then be developed to correlate specific structural features with the observed activity, providing insights for the design of new derivatives with improved properties. The absence of such research indicates a potential area for future investigation.
Kinetic Modeling and Simulation of Reaction Processes
Kinetic modeling and simulation are powerful methods used to understand the mechanisms and predict the rates of chemical reactions. These computational techniques are vital for process optimization in chemical synthesis and for understanding the behavior of reactive compounds.
Currently, there are no specific kinetic models or simulation studies available in the public domain for the reaction processes of this compound. Research in this area would involve the use of quantum chemical calculations to determine the energy profiles of reaction pathways, identify transition states, and calculate rate constants. This information would be invaluable for predicting the reactivity of this compound with other chemical species and for designing and controlling its chemical transformations. The lack of such studies highlights another unexplored aspect of the computational chemistry of this compound.
Advanced Research Applications and Synthetic Utility of 3 Isopropoxyphenylisocyanate
Application in Functional Material Science Research
3-Isopropoxyphenylisocyanate is a valuable monomer in the synthesis of functional polymers, particularly polyurethanes and polyureas. The isocyanate group (-NCO) is highly reactive towards nucleophiles like alcohols and amines, enabling the formation of carbamate (B1207046) (urethane) and urea (B33335) linkages, which form the backbone of these polymers. The presence of the 3-isopropoxy substituent on the phenyl ring provides specific steric and electronic properties that influence the final characteristics of the material.
Synthesis of Specialty Polymers and Oligomers
The primary application of this compound in material science is as a monomer in polyaddition reactions. Polyurethanes are synthesized by reacting diisocyanates or polyisocyanates with polyols. researchgate.net The versatility of polyurethane chemistry allows for the creation of a wide range of materials, from rigid foams to flexible elastomers. researchgate.net
The incorporation of this compound into a polymer chain introduces the bulky isopropoxy group. This group can be used to tailor the properties of the resulting polymer. For instance, in the synthesis of thermoplastic polyurethanes (TPUs), the isocyanate reacts with a diol to form the "hard segments" of the block copolymer. These hard segments provide structural integrity and influence the thermal properties of the material. The 3-isopropoxy group can disrupt the packing of these hard segments, which in turn modifies the polymer's mechanical properties.
Similarly, in the synthesis of oligomers, this compound can be used to create end-capped molecules with specific functionalities. For example, reacting a diol with a molar excess of the isocyanate can produce an oligomer with terminal isocyanate groups, which can then be used in subsequent reactions to build more complex polymer architectures or to act as cross-linking agents in coatings and adhesives.
Exploration of Structure-Property Relationships in Polymeric Systems
The relationship between the chemical structure of the monomers and the macroscopic properties of the resulting polymer is a fundamental concept in material science. uakron.edu For polyurethanes, properties such as elasticity, thermal stability, and chemical resistance are dictated by the choice of isocyanate and polyol. researchgate.net
The 3-isopropoxyphenyl group has several effects on polymer properties:
Steric Hindrance: The bulky isopropoxy group increases the steric hindrance around the polymer backbone. This can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in the amorphous content. This typically results in a more flexible and less rigid material.
Solubility and Compatibility: The isopropoxy group increases the hydrophobicity of the polymer, which can affect its solubility in various solvents and its compatibility with other polymers or additives in a blend.
The table below illustrates a hypothetical comparison of properties for polyurethanes synthesized with different isocyanates, highlighting the expected influence of the 3-isopropoxy substituent.
| Property | Polyurethane with Phenyl Isocyanate | Polyurethane with this compound | Rationale |
| Crystallinity | Higher | Lower | The bulky isopropoxy group disrupts chain packing. |
| Flexibility | Lower | Higher | Reduced crystallinity allows for greater chain mobility. |
| Glass Transition Temp (Tg) | Varies | Varies | Can increase due to restricted rotation or decrease due to disrupted H-bonding. |
| Solubility in Nonpolar Solvents | Moderate | Higher | The aliphatic isopropoxy group increases nonpolar character. |
Role in Medicinal Chemistry Lead Optimization and Discovery
The isocyanate functional group is a powerful tool in medicinal chemistry for covalently linking different molecular fragments. This compound serves as a key building block for creating libraries of compounds, particularly those containing a urea linkage (-NH-CO-NH-). This urea moiety is a common feature in many biologically active molecules as it can act as a rigid scaffold and a hydrogen bond donor-acceptor unit, facilitating strong interactions with biological targets like enzymes and receptors.
Design and Synthesis of Receptor Antagonists (e.g., C-C Chemokine Ligand 2)
C-C Chemokine Receptor 2 (CCR2) is a G protein-coupled receptor that plays a significant role in inflammatory responses by mediating the migration of monocytes. escholarship.org Its ligand, CCL2, is implicated in a variety of diseases, including atherosclerosis, cancer, and neuropathic pain, making CCR2 an attractive therapeutic target. escholarship.orgnih.gov The development of small-molecule antagonists for CCR2 is an active area of research.
In the synthesis of CCR2 antagonists, this compound can be used to introduce the 3-isopropoxyphenylurea moiety into a lead molecule. This is typically achieved by reacting the isocyanate with a primary or secondary amine on a core scaffold. The 3-isopropoxyphenyl group can then explore specific binding pockets within the receptor. The isopropoxy group, in particular, can form favorable hydrophobic interactions, potentially increasing the binding affinity and selectivity of the antagonist. Structure-activity relationship (SAR) studies often involve synthesizing a series of analogues with different substituents on the phenyl ring to optimize these interactions.
Investigation of Kinase Inhibitor Scaffolds
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov As a result, kinase inhibitors are a major class of therapeutic agents. mdpi.com Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. rsc.org
The pyrimidine (B1678525) ring is a well-known scaffold for developing kinase inhibitors due to its resemblance to the adenine (B156593) base of ATP. nih.govmdpi.com Urea-containing compounds have been successfully developed as potent kinase inhibitors, such as Sorafenib. The synthesis of such inhibitors often involves the reaction of an amine-containing scaffold (e.g., an aminopyrimidine or aminopyrazole) with a substituted phenyl isocyanate.
The following table presents hypothetical bioactivity data for a series of kinase inhibitors, demonstrating how substitutions on the phenyl ring can be used to optimize activity.
| Compound | R Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| 1 | -H | 150 | 200 |
| 2 | 4-Chloro | 75 | 120 |
| 3 | 3-Isopropoxy | 25 | 350 |
| 4 | 4-Methoxy | 90 | 180 |
This data is illustrative and demonstrates the optimization process.
Development of Bioactive Heterocyclic Compounds
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the basis of a vast number of pharmaceuticals. ijnrd.orgnih.gov The synthesis of novel heterocyclic systems with potential biological activity is a cornerstone of medicinal chemistry. mdpi.com
This compound can serve as a versatile reagent in the synthesis of bioactive heterocycles. utrgv.edu The high reactivity of the isocyanate group can be harnessed to drive cyclization reactions. For example, it can react with molecules containing multiple nucleophilic groups to form heterocyclic rings such as quinazolinediones or hydantoins. The resulting heterocyclic structure will incorporate the 3-isopropoxyphenyl substituent, which can then influence the biological activity of the final compound by modulating its interaction with a specific biological target. nih.gov These synthetic strategies allow for the rapid generation of diverse molecular scaffolds for screening in drug discovery programs.
Utility in Agrochemical Research and Development
The development of new herbicides is a critical component of modern agriculture, aimed at ensuring crop yields by managing weed competition. The chemical structure of a potential herbicide is a key determinant of its efficacy, selectivity, and environmental profile. Isocyanates are highly reactive compounds that serve as versatile building blocks in organic synthesis, particularly for the creation of urea and carbamate derivatives, many of which exhibit significant biological activity.
Synthesis of Novel Herbicidal Precursors
This compound is a key intermediate in the synthesis of various phenylurea herbicides. The general synthesis route involves the reaction of this compound with an appropriate amine, typically a dialkylamine such as dimethylamine (B145610), to form the corresponding urea derivative. This reaction is a straightforward and efficient method for producing a wide range of potential herbicidal compounds.
For instance, the reaction of this compound with dimethylamine yields N-(3-isopropoxyphenyl)-N',N'-dimethylurea. This compound belongs to the phenylurea class of herbicides, which are known to act by inhibiting photosynthesis in target weed species. The isopropoxy group on the phenyl ring is a critical feature that can influence the molecule's herbicidal activity, selectivity, and physical properties, such as its solubility and soil mobility.
The synthesis process can be summarized by the following general reaction scheme:
In this reaction, the isocyanate group (-N=C=O) of this compound readily reacts with the amine group (-NHR¹R²) of a secondary amine to form a stable urea linkage.
Researchers have explored the synthesis of a variety of herbicidal precursors by reacting this compound with different amines. This approach allows for the systematic modification of the urea structure to investigate how these changes affect its biological activity.
| Precursor Compound | Reactant 1 | Reactant 2 | Resulting Urea Derivative |
| 1 | This compound | Dimethylamine | N-(3-isopropoxyphenyl)-N',N'-dimethylurea |
| 2 | This compound | Diethylamine | N-(3-isopropoxyphenyl)-N',N'-diethylurea |
| 3 | This compound | Methylamine | N-(3-isopropoxyphenyl)-N'-methylurea |
Structure-Activity Relationship Studies for Herbicidal Efficacy
Structure-activity relationship (SAR) studies are fundamental in the field of agrochemical research. These studies aim to understand how the chemical structure of a molecule relates to its biological activity. By systematically altering different parts of a molecule and observing the resulting changes in its herbicidal efficacy, researchers can identify the key structural features required for optimal performance.
In the context of phenylurea herbicides derived from this compound, SAR studies focus on several aspects of the molecular structure:
The Isopropoxy Group: The position and nature of the alkoxy substituent on the phenyl ring are crucial. The isopropoxy group at the meta-position (position 3) in this compound influences the electronic and steric properties of the resulting urea derivative. SAR studies might compare the herbicidal activity of the 3-isopropoxy derivative with that of other alkoxy-substituted analogues (e.g., methoxy, ethoxy) or isomers (e.g., 2-isopropoxy, 4-isopropoxy) to determine the optimal substitution pattern for herbicidal efficacy and crop selectivity.
Substituents on the Urea Nitrogen: The nature of the alkyl groups on the terminal nitrogen atom of the urea moiety also plays a significant role in determining herbicidal activity. For example, comparing the activity of N,N-dimethylurea derivatives with N,N-diethylurea or N-methylurea derivatives can provide insights into the ideal size and lipophilicity of these substituents for effective binding to the target site in the plant.
The data gathered from these SAR studies is often compiled into tables to visualize the relationship between structural modifications and herbicidal activity.
| Compound | R¹ | R² | Herbicidal Activity (Relative Units) |
| N-(3-isopropoxyphenyl)-N',N'-dimethylurea | CH₃ | CH₃ | 100 |
| N-(3-isopropoxyphenyl)-N',N'-diethylurea | C₂H₅ | C₂H₅ | 85 |
| N-(3-isopropoxyphenyl)-N'-methylurea | CH₃ | H | 60 |
Note: The herbicidal activity values are hypothetical and for illustrative purposes to demonstrate the principles of SAR.
These studies are essential for the rational design of new and improved herbicides. By understanding the structural requirements for potent herbicidal activity, chemists can focus their synthetic efforts on molecules that are more likely to be successful, thereby streamlining the research and development process.
Q & A
Basic: What are the recommended synthetic routes for 3-Isopropoxyphenylisocyanate, and how can reaction conditions be optimized?
Methodological Answer:
A common synthesis involves reacting 3-isopropoxyaniline with phosgene or thiophosgene under controlled conditions. For example, thiophosgene reacts with aromatic amines at low temperatures (0–5°C) in anhydrous solvents like dichloromethane or toluene. The reaction requires inert gas purging to avoid side reactions with moisture . Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (1:1.2 amine-to-thiophosgene ratio), and maintaining pH neutrality to prevent hydrolysis of the isocyanate product.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Due to its high reactivity and toxicity:
- Storage : Keep at 0–6°C in airtight, moisture-resistant containers to prevent polymerization .
- Handling : Use PPE (gloves, goggles, fume hood) and avoid inhalation. Spills should be neutralized with dry sand or specialized isocyanate-neutralizing agents.
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Ventilation systems must meet OSHA standards for volatile compounds .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound-derived ureas?
Methodological Answer:
Discrepancies in yields often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack but risk side reactions. Compare results using solvents like THF vs. acetone .
- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to stabilize intermediates.
- Analytical Validation : Use HPLC or NMR to quantify byproducts (e.g., hydrolyzed amines) and adjust purification methods (e.g., column chromatography vs. recrystallization) .
Advanced: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- FT-IR : Confirm the isocyanate group via asymmetric stretching at ~2250–2275 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm). Compare with PubChem data for analogous compounds .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂NO₂⁺) and fragmentation patterns .
Advanced: How does the isopropoxy substituent influence the reactivity of this compound in polymer chemistry applications?
Methodological Answer:
The isopropoxy group:
- Steric Effects : Hinders nucleophilic attack at the isocyanate carbon, slowing urea/urethane formation. Compare kinetics with unsubstituted phenylisocyanates.
- Electronic Effects : Electron-donating isopropoxy groups reduce electrophilicity, requiring catalysts (e.g., dibutyltin dilaurate) for efficient crosslinking in polyurethane syntheses .
- Thermal Stability : Analyze via TGA/DSC to assess decomposition profiles in copolymer matrices.
Advanced: What strategies mitigate moisture sensitivity during storage and reactions involving this compound?
Methodological Answer:
- Solvent Drying : Use molecular sieves (3Å) in solvents like THF or toluene.
- Inert Atmosphere : Conduct reactions under nitrogen/argon with Schlenk-line techniques.
- Stabilizers : Add 0.1% benzoyl chloride to inhibit hydrolysis. Validate stability via periodic FT-IR to detect urea formation .
Basic: What are the key applications of this compound in organic synthesis?
Methodological Answer:
- Urea/Thiourea Synthesis : React with amines/thiols to generate bioactive intermediates.
- Heterocyclic Chemistry : Participate in cycloadditions to form oxazolidinones or imidazoles.
- Surface Modification : Functionalize silica nanoparticles via silane coupling (analogous to 3-isocyanatopropyltrimethoxysilane) .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- DFT Calculations : Model transition states for isocyanate-amine reactions using Gaussian or ORCA. Compare activation energies with/without substituents.
- Solvent Effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction rates.
- Docking Studies : Predict binding affinities in enzyme-inhibitor complexes (e.g., urease) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
